2,2'-联吡啶

概览

描述

2,2'-Bipyrazine is a compound that is part of the bipyrazine family, which includes various derivatives with potential applications in materials science and coordination chemistry. The bipyrazine derivatives are known for their ability to form coordination complexes with metals, which can exhibit interesting photophysical properties and can be used in the synthesis of functional materials .

Synthesis Analysis

The synthesis of bipyrazine derivatives can be achieved through various methods. For instance, 2,5-diamino-3,6-dicyanopyrazine, a related compound with fluorescent properties, was synthesized via an oxidative coupling reaction . Another example is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, which serves as a building block for antituberculous agents . Additionally, 2-methylpyrazine was synthesized through a catalytic reaction involving ethylene diamine and propylene glycol .

Molecular Structure Analysis

The molecular structure of bipyrazine derivatives can be complex and varies depending on the substitution pattern. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a photo-polymerizable compound, was determined to be non-planar with a dihedral angle between the pyrazine and benzene rings . The conformational preference and cationic structure of 2-methylpyrazine were studied using VUV-MATI spectroscopy and natural bond orbital analysis, revealing unique structural and dynamical properties .

Chemical Reactions Analysis

Bipyrazine derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. For instance, rhenium(I) tricarbonyl complexes containing bipyrazine derivatives exhibit absorption in the visible and ultraviolet regions and show structureless emission at room and low temperatures . The synthesis and characterization of ternary complexes of Eu(III) with heterobiaryl ligands, including bipyrazine derivatives, have been reported, showing strong ligand-centered absorption and intense metal-centered emission .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyrazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the supramolecular isomerism and framework flexibility of metal bipyrazolates, which are chemically and thermally stable, have been demonstrated by adsorption measurements and single-crystal diffraction analyses . The inhibitive action of bipyrazolic compounds towards the corrosion of pure iron in acidic media has been studied, showing that these compounds can act as efficient corrosion inhibitors .

科研应用

配位化学和网络构建

2,2'-联吡啶在构建配位网络方面起着关键作用。它与银(I)等金属的相互作用导致从手性三维网络到二维片状结构的形成。这些结构对结晶溶剂的选择敏感,展示了2,2'-联吡啶在构建复杂分子结构中的多功能性 (Blake et al., 2000)。

光氧化还原催化

在光氧化还原催化领域,2,2'-联吡啶作为一个关键配体。它有效地增强了催化剂的激发态氧化电位。值得注意的是,已经开发出高效的合成方法来生产联吡啶配体,突显了其在该领域的重要性,并解决了以往与其合成相关的挑战 (Graaf & Moeller, 2015)。

电子耦合和配位化学

2,2'-联吡啶在配位化合物中的电子耦合中发挥着重要作用。它是围绕配体的电子受体能力及其与金属中心的相互作用的关键讨论的一部分。使用2,2'-联吡啶进行的研究有助于更深入地理解配位化学中的电子密度接受和反馈机制 (Lever & Gorelsky, 2000)。

荧光研究和分子结合

涉及2,2'-联吡啶的研究延伸到荧光性质和分子结合的研究。使用这种配体合成和表征的复合物为分子相互作用提供了见解,包括取代对荧光发射和各种分子系统中结合行为的影响 (Yang et al., 2005)。

光物理和计算研究

2,2'-联吡啶衍生物是广泛的光物理和计算研究的主题。这些研究探讨了含有2,2'-联吡啶的复合物的吸收、发射和电子性质。所获得的见解有助于理解各种复合物的光物理行为以及取代基对其性质的影响 (Kirgan et al., 2007)。

Safety And Hazards

When handling 2,2’-Bipyrazine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

While specific future directions for 2,2’-Bipyrazine are not detailed in the search results, it’s worth noting that advances in the synthesis of 2,2’-bipyrazines, including both the synthesis of compounds with a given substitution pattern and the development of new methods for assembling the bipyridine core, have been reported .

性质

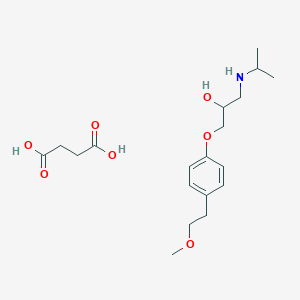

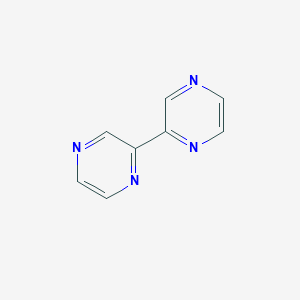

IUPAC Name |

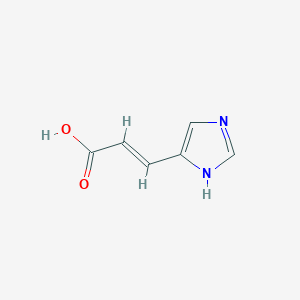

2-pyrazin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNVSIALRDJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276441 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyrazine | |

CAS RN |

10199-00-5 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。